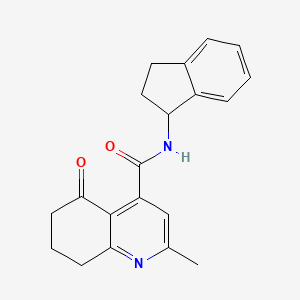![molecular formula C14H25N3O5 B7434520 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434520.png)
3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid, also known as DDAO-HPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a fluorescent probe that is used for the detection of reactive oxygen species (ROS) and other oxidants in biological systems.
Wirkmechanismus
3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid works by reacting with ROS and other oxidants in biological systems. When 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid reacts with ROS, it undergoes a chemical reaction that results in the formation of a fluorescent compound. This fluorescent compound can be detected using a fluorescence microscope or other fluorescence detection methods.
Biochemical and Physiological Effects
3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid has been shown to have a minimal effect on cellular metabolism and viability. This compound has been used in various cell types, including human fibroblasts, endothelial cells, and macrophages, without any adverse effects. 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid has also been shown to be a highly sensitive and specific probe for the detection of ROS and other oxidants in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid is its high sensitivity and specificity for the detection of ROS and other oxidants in biological systems. This compound can be used in a wide range of cell types and tissues, making it a versatile tool for scientific research. However, there are also some limitations to the use of 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid. One of the main limitations is its potential to interfere with cellular metabolism and viability at high concentrations. Additionally, 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid may not be suitable for use in certain experimental conditions, such as in vivo studies.
Zukünftige Richtungen
There are several future directions for the use of 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid in scientific research. One potential direction is the development of new fluorescent probes that are more sensitive and specific for the detection of ROS and other oxidants in biological systems. Another potential direction is the use of 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid in the study of oxidative stress and inflammation in various disease states, such as cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid may be useful in the development of new antioxidant therapies for the treatment of these diseases.
Synthesemethoden
The synthesis of 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid involves the reaction between 6-aminohexanoic acid and N,N-dimethylglycine methyl ester. This reaction results in the formation of N,N-dimethylhexanediamide. The next step involves the reaction between N,N-dimethylhexanediamide and 3-(tert-butoxycarbonyl)propionic anhydride, which results in the formation of N,N-dimethylhexanediamide-3-tert-butoxycarbonylpropionate. The final step involves the deprotection of the tert-butoxycarbonyl group, which results in the formation of 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid is used as a fluorescent probe for the detection of ROS and other oxidants in biological systems. This compound has been used in various scientific research applications, including the study of oxidative stress, inflammation, and aging. 3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid has also been used to study the effects of antioxidants and other compounds on ROS production in cells.
Eigenschaften
IUPAC Name |
3-[6-[[3-(dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O5/c1-17(2)13(20)10-12(19)15-8-5-3-4-6-11(18)16-9-7-14(21)22/h3-10H2,1-2H3,(H,15,19)(H,16,18)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDUZXNNHYGUIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(=O)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide](/img/structure/B7434439.png)
![1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]-2-(3-thia-9-azaspiro[5.5]undecan-9-yl)ethane-1,2-dione](/img/structure/B7434440.png)
![methyl 4-[[5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434445.png)
![1-[4-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methylamino]-3-nitrophenyl]propan-1-one;dihydrochloride](/img/structure/B7434465.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-methyl-5-oxo-7,8-dihydro-6H-quinoline-4-carboxamide](/img/structure/B7434470.png)
![N-[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434478.png)
![3-(4-methyl-1H-benzimidazol-2-yl)-N-[(2R)-4-methyl-1-methylsulfonylpentan-2-yl]propanamide](/img/structure/B7434503.png)
![N-(3-hydroxy-1,1-dimethyl-2,3-dihydroinden-5-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide](/img/structure/B7434511.png)
![N-[(4-fluorophenyl)methoxy]-1-hydroxycyclopropane-1-carboxamide](/img/structure/B7434515.png)
![3-[6-[[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropanecarbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434527.png)
![Methyl 2-hydroxy-2-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]acetate](/img/structure/B7434531.png)
![5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7434533.png)
![1-[4-(difluoromethoxy)phenyl]-3-[[(2R,3R)-2-prop-1-en-2-yloxane-3-carbonyl]amino]urea](/img/structure/B7434535.png)